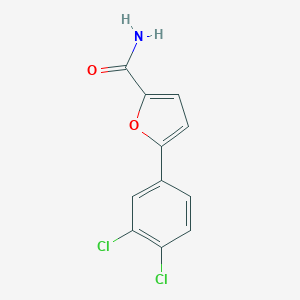![molecular formula C25H19N3O2 B065670 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridin CAS No. 185346-09-2](/img/structure/B65670.png)
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
RPC1063 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study sphingosine 1-phosphate receptor biology.
Biology: Investigates immune cell trafficking and signaling pathways.
Medicine: Explores therapeutic potential in autoimmune diseases like multiple sclerosis and ulcerative colitis.
Industry: Potential applications in drug development and pharmacological research.
Wirkmechanismus
Mode of Action
It’s known that the compound can be used as a reactant in the synthesis of chiral ruthenium (ii)-pybox complexes . These complexes are used as catalysts for intramolecular C-H amination .
Biochemical Pathways
The compound’s involvement in the synthesis of chiral ruthenium (ii)-pybox complexes suggests it may play a role in catalytic processes, such as intramolecular c-h amination .
Result of Action
As a reactant in the synthesis of chiral ruthenium (II)-pybox complexes, it may contribute to the catalytic efficiency of these complexes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RPC1063 erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Konstruktion des heterocyclischen Kerns durch Cyclisierungsreaktionen.
Funktionalisierung: Einführung von funktionellen Gruppen, die für die Rezeptorbindung erforderlich sind.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von RPC1063 folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet:
Optimierung der Reaktionsbedingungen: Um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.
Einsatz von Durchflussreaktoren: Für eine bessere Kontrolle der Reaktionsparameter.
Automatisierte Reinigungssysteme: Um eine gleichbleibende Produktqualität zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
RPC1063 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Alkoholgruppen zu Ketonen oder Aldehyden.
Reduktion: Reduktion von Nitrogruppen zu Aminen.
Substitution: Halogenierung oder Alkylierung von aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff oder Wasserstoffgas.
Substitution: Reagenzien wie Natriumhydrid oder Alkylhalogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Struktur von RPC1063 führen, und tragen jeweils zu seiner pharmakologischen Aktivität bei.
Wissenschaftliche Forschungsanwendungen
RPC1063 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Biologie des Sphingosin-1-Phosphat-Rezeptors zu untersuchen.
Biologie: Untersucht die Migration und Signalwege von Immunzellen.
Industrie: Potenzielle Anwendungen in der Medikamentenentwicklung und pharmakologischen Forschung.
Wirkmechanismus
RPC1063 übt seine Wirkung aus, indem es selektiv an S1PR1 und S1PR5 bindet. Diese Bindung moduliert die Signalwege, die an der Migration von Immunzellen beteiligt sind, wodurch die Migration von Lymphozyten zu Entzündungsherden reduziert wird . Die Wirkung der Verbindung auf diese Rezeptoren trägt zur Kontrolle chronischer Entzündungen und zur Linderung von Symptomen bei Krankheiten wie Multipler Sklerose und Colitis ulcerosa bei .
Analyse Chemischer Reaktionen
Types of Reactions
RPC1063 undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions are intermediates that lead to the final structure of RPC1063, each contributing to its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fingolimod: Ein weiterer S1P-Rezeptormodulator, der bei Multipler Sklerose eingesetzt wird.
Siponimod: Zielt selektiv auf S1PR1 und S1PR5 ab, ähnlich wie RPC1063.
Ponesimod: Ein selektiver S1P-Rezeptormodulator mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit von RPC1063
RPC1063 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für S1PR1 und S1PR5, was zu weniger Off-Target-Effekten und einem besseren Sicherheitsprofil im Vergleich zu anderen S1P-Rezeptormodulatoren führt .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!
Eigenschaften
IUPAC Name |
(3aR,8bS)-2-[6-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-LUKWVAJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442926 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-09-2 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185346-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indane-pybox interact with silver(I) ions, and what types of complexes are formed?
A1: Indane-pybox acts as a bidentate ligand, coordinating to silver(I) ions through the nitrogen atoms of the pyridine ring and one of the oxazoline rings. This interaction leads to the formation of both mononuclear and dinuclear silver(I) complexes. [] The exact structure of the complex depends on factors such as the counterion present and the molar ratio of silver salt to indane-pybox used during synthesis. For example, the reaction of AgCF3SO3 with indane-pybox in a 1:1 ratio yields the mononuclear complex [Ag(indane-pybox)2][BF4], while a 1:2 ratio leads to the dinuclear species [Ag2(indane-pybox)3][CF3SO3]2. [] The structures of these complexes were confirmed by single-crystal X-ray diffraction analysis and solution-state NMR studies. []
Q2: Were the synthesized silver(I)-indane-pybox complexes tested for catalytic activity, and what were the results?
A2: Yes, the dinuclear silver(I) complex [Ag2(indane-pybox)3][CF3SO3]2 was investigated as a potential catalyst for the asymmetric addition of phenylacetylene to N-benzylideneaniline. [] Unfortunately, the complex showed limited catalytic activity in this reaction, suggesting that further optimization of the reaction conditions or exploration of alternative substrates may be necessary to achieve significant enantioselectivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


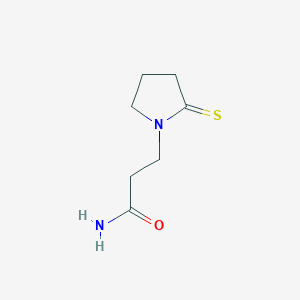
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)
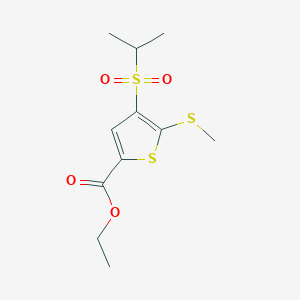
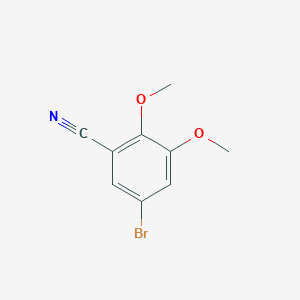
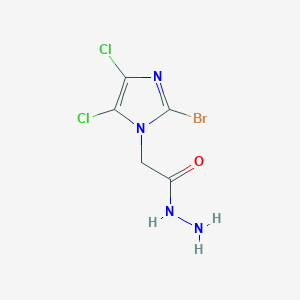
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

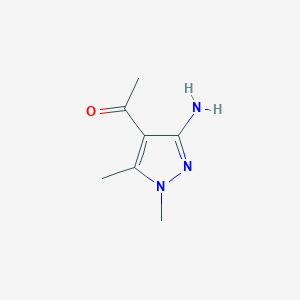

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)

